ML352 (N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide) is a small molecule identified through high-throughput screening efforts. [] It acts as a potent and selective antagonist of CHT, the protein responsible for transporting choline into cholinergic neurons for acetylcholine synthesis. [, ] This makes ML352 a valuable tool for investigating cholinergic signaling and its role in various physiological and pathological processes. [, ]
While the initial discovery papers [, ] do not provide detailed synthetic procedures for ML352, they highlight that it arose from chemical diversification efforts based on a novel class of CHT inhibitors identified in a high-throughput screen. [] This suggests a multi-step synthesis involving structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
ML352 acts as a non-competitive inhibitor of CHT. [, ] This implies that it does not directly compete with choline for binding at the transporter's active site. Instead, it likely binds to an allosteric site on CHT, inducing conformational changes that reduce choline transport. [] Studies have shown that ML352 reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, further supporting an allosteric mode of action. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2